molecular formula C8H4ClNO3 B13641945 7-Chlorobenzo[D]isoxazole-3-carboxylic acid

7-Chlorobenzo[D]isoxazole-3-carboxylic acid

Cat. No.: B13641945
M. Wt: 197.57 g/mol
InChI Key: RGIWYGIVADJEKV-UHFFFAOYSA-N
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Description

7-chloro-1,2-benzoxazole-3-carboxylic acid is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. The presence of a chlorine atom at the 7th position and a carboxylic acid group at the 3rd position makes this compound unique. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

7-chloro-1,2-benzoxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-1,2-benzoxazole-3-carboxylic acid is unique due to the presence of the chlorine atom and carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to its analogs. These functional groups enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in various biological applications .

Properties

Molecular Formula

C8H4ClNO3

Molecular Weight

197.57 g/mol

IUPAC Name

7-chloro-1,2-benzoxazole-3-carboxylic acid

InChI

InChI=1S/C8H4ClNO3/c9-5-3-1-2-4-6(8(11)12)10-13-7(4)5/h1-3H,(H,11,12)

InChI Key

RGIWYGIVADJEKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)ON=C2C(=O)O

Origin of Product

United States

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